7-Bromo-6-methoxychroman-4-amine
Description
Significance of the Chroman-4-amine (B2768764) Scaffold in Medicinal Chemistry Research
The chroman-4-one scaffold, the synthetic precursor to chroman-4-amines, is recognized as a "privileged structure" in drug discovery. researchgate.netnih.govnih.govacs.org This designation is given to molecular frameworks that are capable of binding to a variety of biological targets, thus appearing in a multitude of biologically active compounds. researchgate.net The structural rigidity and three-dimensional character of the chroman ring system, which consists of a benzene (B151609) ring fused to a dihydropyran ring, make it an ideal building block for developing novel therapeutic agents. nih.gov
Researchers have successfully developed chroman-based compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govnih.govrjptonline.org The versatility of this scaffold is evident in both natural products, such as flavonoids and tocopherols (B72186) (Vitamin E), and synthetic drugs. nih.gov For instance, Ormeloxifene, a selective estrogen receptor modulator that contains a chroman core, is used as an oral contraceptive. rjptonline.org
The modification of the ketone at the C-4 position of chroman-4-one to an amine group yields the chroman-4-amine scaffold, which has emerged as a particularly powerful structure in the context of neurodegenerative diseases. researchgate.net Studies have shown that chiral chroman-4-amine analogues are effective inhibitors of key enzymes implicated in the progression of Alzheimer's disease, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.net The development of compounds that can modulate these targets is a primary strategy in the search for disease-modifying treatments for neurodegenerative conditions. researchgate.netacs.org The ability to readily introduce diverse substituents onto the chroman ring allows for the fine-tuning of these inhibitory activities, making the chroman-4-amine skeleton a focal point of ongoing research. oup.com
| Scaffold/Derivative Type | Biological Target or Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Chroman-4-amines | Cholinesterase (AChE, BuChE) & Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Diseases (e.g., Alzheimer's) | researchgate.net |
| 2-Alkyl-chroman-4-ones | Sirtuin 2 (SIRT2) Inhibition | Cancer, Neurodegenerative Diseases | acs.orgacs.org |
| 3-Benzylidene-chroman-4-ones | Cytotoxic Activity | Cancer | researchgate.net |
| Ormeloxifene (a complex chroman derivative) | Selective Estrogen Receptor Modulation (SERM) | Contraception | rjptonline.org |
| General Chromanones | Antioxidant, Anti-inflammatory, Antimicrobial | Various | nih.govnih.gov |
Overview of Brominated and Methoxylated Chroman-4-amine Derivatives in Academic Investigations
The specific placement of halogen and methoxy (B1213986) substituents on the aromatic ring of the chroman scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Brominated Derivatives: The introduction of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target, sometimes through favorable halogen bonding interactions. In the context of the broader chroman-4-one class, brominated derivatives have shown notable biological effects. For example, a derivative featuring a 6-bromo substituent was reported to exhibit good antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net In other research, an 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent inhibitor of the SIRT2 enzyme, which is a target for cancer and neurodegeneration. mdpi.com Bromination at other positions, such as C-3, has also been used as a synthetic handle to introduce further chemical diversity. gu.se
Methoxylated Derivatives: The methoxy group (–OCH₃) is another crucial substituent frequently explored in chroman chemistry. Its presence can alter electron density, hydrogen bonding capacity, and solubility. Several studies have focused on methoxy-substituted chromanones. For instance, (E)-3-benzylidene-7-methoxychroman-4-one derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. nih.gov The 7-methoxy substitution pattern is also found in the approved drug Ormeloxifene, highlighting its compatibility with biological systems. rjptonline.org Furthermore, the synthesis and crystal structure of compounds like 7-methoxy-3-(4-methoxyphenyl)chroman-4-one have been reported, indicating a fundamental interest in this class of molecules for structural and biological studies. nih.gov
While direct academic investigations into 7-Bromo-6-methoxychroman-4-amine are not prominent, the combination of bromo and methoxy groups on related heterocyclic systems is a known area of exploration. researchgate.net The specific 7-bromo and 6-methoxy substitution pattern on the chroman-4-amine core represents a unique point in chemical space that leverages the established significance of the parent scaffold and the modulating effects of its substituents.
| Substituted Derivative | Substitution Pattern | Investigational Context | Reference |
|---|---|---|---|
| (E)-3-(3-Bromobenzylidene)-chroman-4-one | 3-Bromo (on benzylidene) | Cytotoxic agent against leukemia cells | researchgate.net |
| 6-Bromo-3-benzylidene-4-chromanone | 6-Bromo | Antimycobacterial agent | researchgate.net |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo | Potent SIRT2 inhibitor | mdpi.com |
| (E)-3-Benzylidene-7-methoxychroman-4-one | 7-Methoxy | Cytotoxic agent against cancer cells | nih.gov |
| Ormeloxifene | 7-Methoxy | Approved drug (SERM) | rjptonline.org |
| 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one | 7-Methoxy | Crystal structure analysis | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
7-bromo-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
BLZRRFCKKDNLBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Bromo 6 Methoxychroman 4 Amine and Derivatives
Reactions of the Chroman Ring System
The chroman ring, a bicyclic ether, is a core structural motif in many biologically active compounds. Its reactivity is influenced by the substituents on both the aromatic and the heterocyclic rings.
Oxidation Reactions (e.g., to quinones)
The electron-rich nature of the 6-methoxychroman (B3132562) moiety makes it susceptible to oxidation, potentially leading to the formation of quinone-type structures. While direct oxidation of 7-Bromo-6-methoxychroman-4-amine is not extensively documented, studies on related electron-rich aromatic compounds suggest that this transformation is feasible. For instance, the oxidation of electron-rich arenes, including hydroquinones and phenols, to quinones using reagents like hydrogen peroxide catalyzed by proline has been reported. nih.gov This suggests that under appropriate conditions, the benzene (B151609) ring of the chroman system could be oxidized. Furthermore, palladium-catalyzed allylic C-H oxidation has been utilized to form chroman motifs from terminal olefins, indicating the susceptibility of the chroman ring to oxidative transformations under metal catalysis. nih.govacs.org The presence of the methoxy (B1213986) and amino groups would likely direct the oxidation to specific positions on the aromatic ring.
Reduction Reactions (e.g., to dihydro derivatives)
The reduction of the chroman ring system itself is not a common transformation as it is already in a reduced state compared to its chromone (B188151) or coumarin (B35378) analogues. However, other functional groups within the molecule can be selectively reduced. For example, if a nitro group were present on the aromatic ring, it could be reduced to an amine. Studies have shown the catalytic reduction of nitroanilines to the corresponding phenylenediamines using various catalysts. nih.gov While not a direct reduction of the chroman ring, this highlights the potential for selective reductions on substituted chroman derivatives.
Transformations Involving the Bromo Substituent
The bromo substituent at the 7-position of the chroman ring is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.
Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., amines, thiols)
Direct nucleophilic aromatic substitution (SNA_r) of the bromo group on this compound is challenging due to the electron-rich nature of the aromatic ring. Generally, SNA_r reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.comyoutube.comyoutube.com In the case of this compound, the methoxy and amino groups are electron-donating, which disfavors this type of reaction. However, under specific conditions, such as the use of highly reactive nucleophiles or specialized catalytic systems, substitution might be achievable.
Metal-Mediated Coupling Reactions of Brominated Chromanes
The bromo substituent provides an excellent site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Table 1: Examples of Metal-Mediated Coupling Reactions on Aryl Bromides
| Coupling Reaction | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl-Aryl, Aryl-Vinyl, etc. |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Aryl-Amine |
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgreddit.com This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position of the chroman ring. The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling. nih.gov
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that facilitates the formation of C-N bonds. beilstein-journals.org This reaction would enable the substitution of the bromo group with a wide range of primary or secondary amines, providing access to a variety of 7-aminochroman derivatives. The selection of the appropriate phosphine (B1218219) ligand is critical for achieving high yields and functional group tolerance in these transformations. nih.govnih.gov
Reactivity of the Amine Functionality
The primary amine group at the 4-position of the chroman ring is a key site for various chemical modifications. Its nucleophilic nature allows for reactions with a wide range of electrophiles. For instance, the amine can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes and ketones to form imines, which can be further reduced to secondary amines.
Structure Activity Relationship Sar Studies of Chroman 4 Amine Scaffolds with Bromo and Methoxy Substituents
Positional Effects of Bromo and Methoxy (B1213986) Groups on Biological Activity
The positions of the bromo and methoxy groups on the aromatic ring of the chroman scaffold are critical determinants of biological activity. Studies on related chroman-4-one derivatives have demonstrated that substituents on the aromatic system are essential for achieving significant biological inhibition. acs.orgnih.gov For instance, the complete loss of inhibitory activity is observed in unsubstituted 2-pentylchroman-4-one, highlighting the necessity of aromatic substituents. nih.gov
Research on sirtuin 2 (SIRT2) inhibitors has shown that larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one core are favorable for high potency. acs.org The electronic nature of the substituent can dramatically alter activity, with electron-poor compounds generally being more potent inhibitors than their electron-rich counterparts. acs.org In contrast, a study exploring substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. acs.org While direct SAR data for the 7-bromo-6-methoxy substitution pattern on the chroman-4-amine (B2768764) scaffold is not extensively detailed in the provided literature, these findings on related structures suggest that the specific electronic and steric properties conferred by the bromine at position 7 and the methoxy group at position 6 play a crucial role in modulating the biological profile of the molecule. For some chromene derivatives, it has been noted that the 6-bromo substituent is not essential for bioactivity, and the 6-position can accommodate a variety of other groups, such as alkyl groups. umn.edu
Impact of Amine Functionality Modifications on Target Interactions
The amine group at the 4-position of the chroman scaffold is a key functionality that can significantly influence the molecule's interaction with its biological targets. While specific studies on the modification of the 4-amino group in 7-bromo-6-methoxychroman-4-amine are limited in the available literature, the modification of the C-4 position in the broader chroman-4-one class has been explored. For example, the carbonyl group at C-4 has been converted to hydrazone and oxime derivatives, indicating that this position is amenable to chemical modification. researchgate.net Any modification of the carbonyl group in chroman-4-one, however, resulted in a significant loss of inhibitory activity against SIRT2, underscoring the importance of the functionality at this position. acs.org
In the context of 4-amino derivatives, this functional group offers a site for various modifications, such as acylation, alkylation, or sulfonylation. These changes would alter the hydrogen bonding capacity, basicity, and steric profile of the molecule at this position, thereby impacting its binding affinity and selectivity for its target. For instance, the introduction of different substituents at the 4-position could lead to new interactions with amino acid residues in a protein's binding pocket, potentially enhancing potency or altering the pharmacological profile. Studies on 4-amino coumarin (B35378) derivatives suggest that this amino group is a key feature for their biological activity. nih.gov
Influence of Other Substituents on the Chroman Core and their Contributions to Activity
The biological activity of the chroman scaffold is not only dictated by the substituents on the aromatic ring but also by modifications at other positions of the chroman core. SAR studies on chroman-4-one derivatives have revealed the importance of substituents at the C-2 and C-3 positions.
For SIRT2 inhibition, the length and branching of an alkyl chain at the 2-position have been shown to be critical. acs.orgnih.gov An optimal length of three to five carbons for an n-alkyl chain at this position was identified for potent inhibition. acs.orgnih.gov The introduction of bulkier groups at the 2-position, such as a phenyl or an indole group, leads to a considerable decrease in activity, suggesting a space limitation for substituents at this position. acs.org
Substitution at the C-3 position has also been explored. The introduction of various substituents such as amine, bromo, or acetate groups at the 3-position of chroman-4-one has been accomplished through substitution reactions. gu.se According to SAR studies on chromanone analogs, substitution at the C-2 and C-3 positions with groups like methoxyphenyl, amine derivatives, or other aromatic groups can lead to potent antioxidant compounds. nih.gov
The following table summarizes the observed effects of various substituents on the activity of chroman-4-one scaffolds, which can provide insights into potential modifications of the this compound core.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity (in Chroman-4-one models) |
| C-2 | n-Alkyl chain (3-5 carbons) | Optimal for SIRT2 inhibitory activity acs.orgnih.gov |
| C-2 | Bulky groups (e.g., phenyl) | Decreased inhibitory activity acs.org |
| C-3 | Various (e.g., amine, bromo) | Amenable to substitution for activity modulation gu.se |
| C-6 | Electron-withdrawing groups | Favorable for SIRT2 inhibition acs.orgnih.gov |
| C-6 | Chlorine | Enhanced antibacterial activity in thiochromanones rsc.org |
| C-7 | Fluorine | Weak inhibitory activity acs.org |
| C-8 | Electron-withdrawing groups | Favorable for SIRT2 inhibition acs.orgnih.gov |
Conformational Analysis and its Correlation with Observed SAR
The three-dimensional conformation of the chroman scaffold is a crucial factor that is highly correlated with its biological activity. The dihydropyran ring of the chroman core is not planar and can adopt various conformations, such as a half-chair or sofa conformation. The specific conformation adopted can influence the relative orientation of the substituents, which in turn affects how the molecule fits into the binding site of its biological target.
A striking example of the importance of conformation is seen in studies of chroman-4-ol, where low activity was attributed to conformational changes in the ring system that altered the orientation of the oxygen atom. acs.org This highlights the exceptional sensitivity of the biological activity to even minor structural and conformational alterations. acs.org
Furthermore, docking studies of a 3-imidazolyl-chroman-4-one derivative revealed that a di-axial conformation is likely the active conformation for binding to 14α-demethylase, even though the di-equatorial orientation is predominant in solution. researchgate.net This indicates that the biologically active conformation may not be the most stable one in solution, and the ability of the molecule to adopt a specific, higher-energy conformation upon binding can be a key determinant of its activity. Therefore, a thorough conformational analysis is essential for a complete understanding of the SAR of this compound and for the rational design of more potent and selective analogs.
Mechanistic Investigations of Biological Activities for Chroman 4 Amine Derivatives
Enzyme Modulation Studies
Chroman-4-amine (B2768764) derivatives have been extensively studied for their ability to modulate the activity of several key enzymes implicated in various physiological and pathological processes.
Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)
Cholinesterase inhibitors are crucial for managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of neurotransmitters. mdpi.com Research has shown that amino-7,8-dihydro-4H-chromenone derivatives are potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The amine and nitrile groups on the chromenone ring are thought to be essential for this inhibitory activity, with the amine group interacting with the peripheral anionic site (PAS) of the enzyme through hydrogen bonding. nih.gov
Specifically, certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated significant inhibitory potency. For instance, a derivative with a 4-fluorobenzyloxy substitution (compound 4k in a cited study) exhibited strong inhibition against BChE with an IC50 value of 0.65 ± 0.13 µM, which is comparable to the standard drug donepezil. nih.gov Kinetic studies revealed this compound acts as a competitive inhibitor. nih.gov The structure-activity relationship suggests that substitutions at the R1 position significantly influence inhibitory activity, with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions also showing potent inhibition. nih.gov In another study, 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones were synthesized and showed micromolar range inhibitive activity against AChE. magtechjournal.com
| Compound Type | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| Amino-7,8-dihydro-4H-chromenone (4k) | BChE | 0.65 ± 0.13 | Competitive |
| Amino-7,8-dihydro-4H-chromenone (4c) | BChE | 0.89 ± 0.24 | Not Specified |
| Amino-7,8-dihydro-4H-chromenone (4d) | BChE | 1.19 ± 0.31 | Not Specified |
| 3-(4-Benzylpiperazine-1-methyl)thiochroman-4-one (8a) | AChE | 0.96 | Not Specified |
Sirtuin (SIRT2) Inhibition and Associated Deacetylation Mechanisms
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases involved in various cellular processes, and their inhibition is a promising therapeutic strategy for diseases like cancer and neurodegenerative disorders. nih.gov Chroman-4-ones have been identified as potent and selective inhibitors of SIRT2. nih.govnih.gov
Studies on substituted chroman-4-one and chromone (B188151) derivatives have revealed key structural features for potent SIRT2 inhibition. The most effective compounds typically have substitutions at the 2-, 6-, and 8-positions. nih.govacs.org Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions, such as bromo groups, enhance inhibitory activity. nih.govacs.orgcancer.gov For example, 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent SIRT2 inhibitor in one study, with an IC50 of 1.5 μM. nih.govacs.org These compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org The inhibitory action of these compounds has been linked to an increase in the acetylation level of α-tubulin, a known SIRT2 substrate, suggesting a direct engagement with the target in cancer cells. nih.gov
| Compound | Target Enzyme | IC50 Value (µM) | Key Structural Features |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | Bromo groups at positions 6 and 8, pentyl group at position 2 |
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and Parkinson's disease. nih.gov Chroman-4-one derivatives have been investigated as inhibitors of both MAO-A and MAO-B. researchgate.netsemanticscholar.orgjournaljpri.com
One study identified 5-hydroxy-2-methyl-chroman-4-one (HMC) as a selective and reversible competitive inhibitor of MAO-B, with an IC50 value of 3.23 µM for MAO-B and 13.97 µM for MAO-A. mdpi.com Docking studies suggested that HMC forms a hydrogen bond with a cysteine residue (Cys172) in the active site of MAO-B, which is absent in MAO-A, potentially explaining its selectivity. mdpi.com Other research has focused on synthesizing various chroman-4-one derivatives, such as chalcones and Schiff bases, and evaluating their inhibitory activity against human MAO isoforms. researchgate.netsemanticscholar.orgjournaljpri.com For instance, a series of C6-benzyloxy substituted chromones were found to be potent and selective MAO-B inhibitors. researchgate.net
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity | Inhibition Type |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 | ~4-fold selective over MAO-A | Reversible Competitive |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 | - | Reversible Competitive |
| 6-[(3-bromobenzyl)oxy]chromone derivative | MAO-B | 0.0028 | High | Reversible |
Pteridine (B1203161) Reductase 1 (PTR1) Inhibition
Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as those causing African sleeping sickness and leishmaniasis, and is a validated drug target. nih.govnih.gov Chroman-4-one derivatives have been identified as inhibitors of PTR1. nih.govnih.gov
In one study, a chroman-4-one analogue (compound 1) demonstrated inhibitory activity against both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1), with an IC50 value of 31 µM against TbPTR1. nih.gov Crystallographic studies of the enzyme-inhibitor complex provided insights into the binding mode, which can guide further optimization of these compounds as anti-parasitic agents. nih.govnih.gov The chroman-4-one scaffold is considered a promising starting point for the development of potent anti-trypanosomatidic compounds targeting PTR1. nih.gov
| Compound | Target Enzyme | IC50 Value (µM) |
| Chroman-4-one analogue (Compound 1) | TbPTR1 | 31 |
Gamma Secretase Inhibition
Gamma-secretase inhibitors (GSIs) often target the active site of presenilin 1 (PS1), a key component of the gamma-secretase complex, thereby blocking substrate recruitment. nih.gov Several GSIs have been tested in clinical trials for both Alzheimer's disease and cancer. nih.govnih.gov Cryo-electron microscopy studies have revealed that different GSIs can bind to the same general location on PS1 but with distinct interaction patterns, inducing conformational changes in the binding pocket. nih.gov This structural information is critical for designing next-generation, substrate-selective inhibitors that could offer improved therapeutic profiles. nih.gov
Receptor Ligand Research
Information specifically detailing receptor ligand research for 7-Bromo-6-methoxychroman-4-amine or closely related chroman-4-amine derivatives is not extensively covered in the provided search results. Further research in this area would be necessary to delineate the interactions of these compounds with specific receptors.
G Protein-Coupled Receptor (GPCR) Modulation
Chroman and its derivatives have been shown to interact with various G Protein-Coupled Receptors (GPCRs), which are crucial targets in drug discovery.
GPR55: The G protein-coupled receptor 55 (GPR55) has emerged as a potential therapeutic target for a range of conditions, including inflammation, neurodegeneration, and cancer. acs.orgresearchgate.net Although having low sequence homology with classical cannabinoid receptors (CB1 and CB2), GPR55 is modulated by some cannabinoid ligands. acs.orgnih.gov Research into chromen-4-one derivatives, a related scaffold, has aimed to develop potent and selective ligands for GPR55. acs.org For instance, a series of chromen-4-one-2-carboxylic acid derivatives were synthesized and evaluated for their ability to modulate GPR55. acs.org One derivative, compound 74 , demonstrated significant GPR55 activation. acs.org Conversely, modification of the chromen-4-one core by replacing the carbonyl oxygen with a thio function resulted in a compound with weak antagonistic activity at the receptor, highlighting the importance of the keto function for GPR55 binding and activation. acs.org Furthermore, coumarin-based compounds, which share structural similarities, have been identified as inverse agonists at GPR55, exhibiting anti-inflammatory effects. researchgate.net
5-HT1A: The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for anxiolytics and antidepressants. Studies have revealed that certain chroman derivatives can act as potent ligands for 5-HT1A receptors. For example, 5-methoxy-3-(di-n-propylamino)chroman (B18155) (5-MeO-DPAC) has been shown to bind with high affinity and selectivity to 5-HT1A sites in the brain. nih.gov This selectivity is considered an advantage over other ligands that may also interact with other serotonin or dopamine (B1211576) receptors. nih.gov The electronic properties conferred by the oxygen substitution in the chroman ring are thought to contribute to this high selectivity for the 5-HT1A receptor. nih.gov The development of novel analogs based on the 5-substituted-2-aminotetralin (5-SAT) scaffold, which is structurally related to chromans, has been pursued to optimize affinity for 5-HT7 and 5-HT1A receptors. nih.gov
Bradykinin (B550075) B1: The bradykinin B1 receptor is induced during tissue injury and inflammation, making its antagonists promising candidates for treating chronic pain. nih.gov Aryl sulfonamides containing a chiral chroman diamine moiety have been identified as potent antagonists of the human bradykinin B1 receptor. nih.gov Through structure-activity relationship (SAR) studies, researchers have optimized these compounds to improve their potency and pharmacokinetic profiles. nih.gov Modifications to the sulfonamide moiety and the beta-amino acid core led to the discovery of highly potent analogs. nih.gov
Nuclear Receptor Modulation
FXR: The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.govresearchgate.net As such, FXR has become an attractive drug target for metabolic and liver diseases. nih.gov While direct modulation of FXR by chroman-4-amine derivatives is not extensively documented, the broader benzopyran scaffold, of which chroman is a part, has been a foundation for developing FXR agonists. Screening of libraries based on the 2,2-dimethylbenzopyran scaffold led to the identification of ligands that were subsequently optimized into distinct classes of FXR agonists. researchgate.net Allosteric modulation of FXR has also been explored, where small molecules can enhance the activity of endogenous agonists, offering a path to gene-selective FXR modulation. nih.gov
Antiparasitic Activity Mechanisms
The chroman-4-one scaffold has been investigated for its potential as an antiparasitic agent. mdpi.comnih.gov One of the key mechanisms identified is the inhibition of pteridine reductase 1 (PTR1), an enzyme essential for the survival of trypanosomatid parasites like Trypanosoma brucei and Leishmania. mdpi.comnih.gov These parasites rely on PTR1 for the production of reduced pteridines, which are vital for various metabolic pathways.
By inhibiting PTR1, chroman-4-one derivatives disrupt these pathways, leading to parasite death. mdpi.comnih.gov Crystallographic studies have provided insights into the binding mode of these compounds within the active site of PTR1. For instance, the chroman-4-one moiety can form a π-sandwich interaction with the nicotinamide (B372718) ring of the NADP+ cofactor and a phenylalanine residue. mdpi.com Additionally, specific hydroxyl and carbonyl groups on the chroman scaffold can form hydrogen bonds with amino acid residues in the enzyme's active site, further stabilizing the complex and enhancing inhibitory activity. mdpi.com Some chroman-4-one derivatives have shown activity against both the enzyme and the parasites themselves with a good selectivity index and low toxicity. mdpi.comnih.gov
Other antiparasitic strategies involving different scaffolds have focused on targeting parasite DNA. nih.gov For example, heterocyclic dications have been designed to bind to the minor groove of DNA, particularly in the AT-rich regions found in the kinetoplast DNA of trypanosomes. nih.gov While not directly involving chroman-4-amines, this highlights a different mechanistic approach to antiparasitic drug design. Some organometallic compounds incorporating a thiosemicarbazone moiety have also shown potent activity against T. cruzi by generating reactive oxygen species through bioreduction of a nitro group. scielo.br
Antitumor Cell Growth Inhibition Mechanisms (excluding human clinical data)
The chroman scaffold is a common feature in compounds investigated for their anticancer properties. nih.govresearchgate.net The mechanisms of action often involve the induction of apoptosis and interference with the cell cycle.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several chroman derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netresearchgate.net For instance, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their cytotoxic effects. The most active compound in this series was found to induce early apoptosis in MCF-7 breast cancer cells. researchgate.net
Similarly, N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives have been shown to induce significant DNA damage, such as chromatin condensation and nuclear fragmentation, which are characteristic features of apoptosis, in HeLa and HEp-2 cancer cells. researchgate.net Another study on a benzochromene derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile, demonstrated its ability to induce apoptosis in K562 human leukemia cells. nih.gov
Cell Cycle Regulation Interference
In addition to inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Chroman derivatives have been shown to interfere with cell cycle progression in several cancer cell lines. researchgate.netnih.gov
For example, a spiro[chroman-2,4'-piperidin]-4-one derivative that induced apoptosis was also found to cause an increase in the percentage of MCF-7 cells in the sub-G1 and G2-M phases of the cell cycle. researchgate.net A benzochromene derivative was reported to cause sub-G1 cell cycle arrest in K562 leukemia cells. nih.gov The ability to halt the cell cycle is a key mechanism for the antitumor activity of these compounds. taylorandfrancis.comresearchgate.net Studies on other heterocyclic compounds have also highlighted cell cycle arrest as a primary mechanism of their anticancer effects. nih.govmdpi.com
Antioxidant and Free Radical Scavenging Mechanisms
The chroman ring is a core structural feature of tocopherols (B72186) (like Vitamin E) and other antioxidants. The antioxidant activity of chroman derivatives is often attributed to their ability to donate a hydrogen atom from a hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.govsemanticscholar.orgresearchgate.net
A study on 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated their potent inhibition of lipid peroxidation. nih.gov The presence of the 7-hydroxy group is crucial for this activity. The mechanism likely involves the transfer of the phenolic hydrogen to a peroxyl radical, forming a stable chromanoxyl radical that does not propagate the oxidation chain. nih.govresearchgate.net The length of the N-alkyl side chain was also found to influence the antioxidant potency, with longer chains showing increased activity. nih.gov This suggests that lipophilicity can play a role in the compound's ability to access and protect lipid membranes from oxidative damage.
The general mechanisms for free radical scavenging by antioxidants include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov For phenolic compounds like 7-hydroxychroman derivatives, the HAT mechanism is often considered a primary pathway for their antioxidant action. researchgate.net
Interactive Data Table: Biological Activities of Chroman Derivatives
| Compound Class | Target/Activity | Mechanism of Action | Cell Lines/Model |
| Chromen-4-one derivatives | GPR55 Modulation | Agonistic and antagonistic activity | CHO cells expressing human GPR55 |
| 5-Methoxy-3-(di-n-propylamino)chroman | 5-HT1A Receptor Binding | Selective high-affinity binding | Rat brain membranes |
| Aryl sulfonamide chroman diamines | Bradykinin B1 Receptor Antagonism | Potent antagonism of the human B1 receptor | Cellular assays |
| Chroman-4-one derivatives | Antiparasitic (anti-trypanosomatidic) | Inhibition of Pteridine Reductase 1 (PTR1) | T. brucei, L. infantum |
| Spiro[chroman-2,4'-piperidin]-4-ones | Antitumor (Cytotoxicity) | Induction of apoptosis and cell cycle arrest (sub-G1, G2-M) | MCF-7, A2780, HT-29 |
| 4H-Chromene derivatives | Antitumor (Cytotoxicity) | Induction of apoptosis via DNA damage | HeLa, HEp-2 |
| 7-Hydroxychroman-2-carboxylic acid amides | Antioxidant | Inhibition of lipid peroxidation, free radical scavenging | Rat brain homogenates |
Advanced Computational and Theoretical Chemistry of 7 Bromo 6 Methoxychroman 4 Amine Analogues
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For analogues of 7-Bromo-6-methoxychroman-4-amine, docking studies have been pivotal in understanding their interactions with various biological targets.
Research on chroman-4-one and chromone (B188151) derivatives has demonstrated their potential as inhibitors of enzymes like sirtuin 2 (SIRT2) and cholinesterases. nih.govresearchgate.net In these studies, molecular docking is employed to predict the binding modes of the compounds within the active site of the target protein. For instance, docking of chroman-4-one analogues into a homology model of SIRT2 revealed that the carbonyl oxygen can form crucial hydrogen bonds with residues such as glutamine, while other parts of the molecule can fit into hydrophobic pockets. nih.gov
Similarly, docking studies on dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives have been used to investigate their interactions with proteins implicated in diseases like liver fibrosis. researchgate.net These studies provide insights into the binding energy and the specific amino acid residues involved in the interaction, which is critical for structure-activity relationship (SAR) studies and the design of more potent inhibitors. researchgate.net The binding affinity is often quantified by a docking score, which estimates the free energy of binding.
A representative example of molecular docking data for chroman analogues is presented in the table below.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Chroman-4-one analogues | SIRT2 | Gln142 | Not explicitly stated in the provided text |
| Dihydropyrano[3,2-c]chromene derivative (4l) | Protein 6i1o | Not explicitly stated | -10.07 |
| 2-Aminobenzochromene derivative (5i) | Protein 6i1o | Not explicitly stated | -10.04 |
This table is generated based on findings from studies on chroman analogues and serves as an illustrative example. nih.govresearchgate.net
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.netyoutube.com This allows for the assessment of the binding stability of a ligand-protein complex and the exploration of conformational changes that may occur upon binding.
For analogues of this compound, such as spiroquinoxalinopyrrolidine embedded chromanone hybrids, all-atom MD simulations have been employed to study their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These simulations can reveal the stability of the complex through metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over the simulation time suggests a stable binding mode. researchgate.net
Furthermore, MD simulations can elucidate the flexibility of different parts of the protein and ligand through root-mean-square fluctuation (RMSF) analysis. researchgate.net This information is crucial for understanding the dynamic nature of the binding pocket and how the ligand adapts to it. The results from MD simulations can corroborate and refine the initial predictions from molecular docking studies. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. mdpi.comrsc.orgnih.govphyschemres.org These methods can provide insights into the distribution of electrons within a molecule, which governs its chemical behavior.
For chromone and 2-aminochromone derivatives, DFT and time-dependent DFT (TD-DFT) calculations have been used to study their fluorescence and electronic properties. nih.govrsc.org These studies can calculate important parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. physchemres.org
DFT calculations can also be used to predict the reactivity of different sites within a molecule, which is crucial for understanding its metabolic fate and potential for covalent interactions with biological targets. mdpi.com For example, the effect of different substituents on the electronic properties of the chromone scaffold has been investigated, showing that electron-donating groups can influence properties like fluorescence quantum yield. nih.gov Such insights are invaluable for the rational design of molecules with desired electronic and photophysical properties.
The table below summarizes key electronic properties calculated for chromone derivatives using DFT.
| Property | Description | Relevance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and interactions |
This table is a general representation of the types of data obtained from quantum chemical calculations on chromone analogues. nih.govrsc.orgresearchgate.netyoutube.com
Binding Free Energy Calculations (e.g., MM-PBSA)
To obtain a more accurate estimation of the binding affinity of a ligand to a protein, binding free energy calculations are often performed. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and its related method, MM-GBSA, are popular approaches for this purpose. nih.govnih.govambermd.orgresearchgate.net These methods combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding.
For spiroquinoxalinopyrrolidine embedded chromanone hybrids, MM-PBSA calculations have been used to estimate their binding free energies to AChE and BChE. researchgate.net The results of these calculations can be more reliable than docking scores for ranking the binding affinities of a series of compounds. frontiersin.org The binding free energy is typically decomposed into various components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. This decomposition provides a deeper understanding of the driving forces behind ligand binding. nih.govfrontiersin.org
In Silico Pharmacokinetic Profiling for Lead Optimization
In the process of drug discovery, it is crucial to consider the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov In silico ADME prediction models have become an essential tool for the early evaluation of these properties, helping to identify compounds with favorable pharmacokinetic profiles and guide lead optimization. mdpi.comresearchgate.netscienceopen.comnih.gov
For analogues of this compound, various in silico tools can be used to predict their ADME properties. researchgate.netmdpi.comresearchgate.netresearchgate.net These tools use computational models to estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For example, the "Lipinski's rule of five" is a widely used filter to assess the drug-likeness of a compound based on its physicochemical properties. researchgate.net
By predicting these properties early in the drug discovery pipeline, researchers can prioritize compounds with a higher probability of success in later stages of development and identify potential liabilities that need to be addressed through chemical modification. upenn.edu This approach significantly reduces the time and cost associated with drug development. nih.gov
The following table provides an example of the types of ADME properties that can be predicted in silico.
| ADME Property | Predicted Value/Classification | Importance |
| Oral Bioavailability | High/Low | Indicates the fraction of an orally administered dose that reaches systemic circulation. |
| Blood-Brain Barrier (BBB) Penetration | Yes/No | Determines if a compound can reach targets in the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Yes/No | P-gp is an efflux pump that can limit drug absorption and distribution. researchgate.net |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts the potential for drug-drug interactions. |
| Human Intestinal Absorption (HIA) | % | Estimates the extent of absorption from the gut. |
This table illustrates the general output of in silico ADME prediction tools for drug candidates. nih.gov
Future Research Perspectives and Interdisciplinary Applications
Development of Novel and Efficient Synthetic Methodologies
The synthesis of chroman-4-amines is a critical area for advancement to facilitate broader research. While methods exist for the creation of chiral chroman-4-amines from chroman-4-ones, the development of more efficient, scalable, and stereoselective synthetic routes remains a key objective. lookchem.com Future research is likely to focus on several promising areas:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of specific stereoisomers of 7-Bromo-6-methoxychroman-4-amine. This is crucial as different enantiomers of a chiral drug can have vastly different biological activities.
Flow Chemistry and Microwave-Assisted Synthesis: These modern synthetic technologies offer the potential for faster, more efficient, and scalable production of chroman-4-amine (B2768764) derivatives. acs.org Microwave irradiation has already been shown to be effective in the synthesis of some chroman-4-one precursors. acs.orgresearchgate.net
Novel Annulation and Cyclization Strategies: Research into new chemical reactions to construct the chroman ring system could lead to more efficient and versatile synthetic pathways. dntb.gov.uaorganic-chemistry.org This includes exploring visible-light-mediated reactions and cascade reactions that form multiple chemical bonds in a single step. dntb.gov.uaorganic-chemistry.org
Skeletal Editing and Group Transposition: Innovative synthetic strategies, such as the conversion of readily available tetralones into chroman scaffolds through skeletal editing, present a novel approach to diversifying chroman-based compound libraries. chemrxiv.org
A summary of some synthetic approaches for related chroman structures is presented below:
| Synthetic Approach | Description | Potential Advantages |
| Enantioselective Ketone Reduction/Azide (B81097) Inversion | A two-step process involving the asymmetric reduction of a chroman-4-one to a chroman-4-ol, followed by inversion of stereochemistry with an azide and subsequent reduction. lookchem.com | Provides access to specific enantiomers of chroman-4-amines. lookchem.com |
| Base-Mediated Aldol Condensation/Intramolecular Oxa-Michael Addition | A one-pot reaction between a 2'-hydroxyacetophenone (B8834) and an aldehyde to form the chroman-4-one core. acs.orgacs.org | Efficient and allows for the introduction of various substituents. acs.orgacs.org |
| Visible-Light-Mediated Radical Cyclization | Utilizes visible light to initiate a radical cascade reaction, leading to the formation of substituted chroman-4-ones. dntb.gov.ua | Mild reaction conditions and good functional group tolerance. dntb.gov.ua |
| Organocatalytic Domino Reactions | Employs small organic molecules as catalysts to facilitate a cascade of reactions, producing highly functionalized and stereochemically defined chromans. nih.gov | High enantio- and diastereoselectivity. nih.gov |
Exploration of Undiscovered Biological Targets for Chroman-4-amines
The full range of biological targets for this compound and its analogs is yet to be fully elucidated. The chroman-4-amine scaffold has been implicated in a variety of biological activities, suggesting a rich and diverse pharmacology. researchgate.netnih.govnih.gov Future research in this area will likely involve:
High-Throughput Screening (HTS): Screening large libraries of chroman-4-amine derivatives against a wide panel of biological targets, such as enzymes, receptors, and ion channels, is a powerful approach to identify novel biological activities. stanford.eduku.edunuvisan.com These libraries can be sourced from commercial vendors or synthesized in-house. enamine.netupenn.edu
Phenotypic Screening: Assessing the effects of these compounds on cellular phenotypes can uncover novel mechanisms of action and therapeutic applications without a preconceived target. nuvisan.com
Target Identification and Validation: Once a "hit" is identified from screening, a variety of chemical biology and molecular biology techniques will be employed to identify the specific molecular target and validate its role in the observed biological effect.
Rational Design of Derivatives with Enhanced Selectivity and Potency
The principles of medicinal chemistry and rational drug design will be instrumental in optimizing the therapeutic potential of this compound. neu.edu By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to improve its properties. acs.orgdoi.orgnih.govresearchgate.net Key strategies include:
Computational Modeling and Docking: In silico methods can be used to predict how different substituents on the chroman ring will affect binding to a specific target, guiding the synthesis of more potent and selective analogs. jmbfs.org
Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, it can be used to design compounds that fit precisely into the binding site, maximizing potency and minimizing off-target effects. neu.edu
Pharmacophore Modeling: This approach identifies the key chemical features required for biological activity, allowing for the design of novel scaffolds that retain these features while having improved drug-like properties. neu.edu
Studies on related chroman-4-one derivatives have shown that even minor structural modifications can significantly impact biological activity, highlighting the importance of a systematic approach to SAR studies. acs.org For example, the nature and position of substituents on the aromatic ring and at the 2-position of the chroman core have been shown to be critical for the activity of some chroman-4-one-based enzyme inhibitors. acs.orgacs.org
Application in Chemical Biology Tools and Probes
The chroman scaffold is a versatile platform for the development of chemical biology tools to probe biological systems. nih.gov By incorporating reporter groups, such as fluorescent dyes, into the structure of this compound, researchers can create molecular probes for a variety of applications:
Fluorescent Probes: Fluorescently labeled derivatives can be used to visualize the localization of the compound within cells and tissues, providing insights into its mechanism of action. nih.govrsc.org Coumarin (B35378) and rhodamine derivatives are examples of fluorescent dyes that could potentially be conjugated to the chroman-4-amine scaffold. nih.govrsc.orgpsu.edu
Affinity-Based Probes: Attaching a reactive group or a photoactivatable group can allow for the covalent labeling and subsequent identification of the compound's biological targets.
Dosimeters: The fluorescence quenching properties of certain organic molecules upon exposure to radiation could be explored by incorporating the chroman scaffold into novel radiation-sensing materials. acs.org
The development of such chemical probes will be invaluable for dissecting the complex biological pathways modulated by this compound and for advancing our understanding of its therapeutic potential.
Q & A
Q. What synthetic routes are commonly employed for 7-Bromo-6-methoxychroman-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves bromination of a methoxychroman precursor followed by amination. Key parameters include:
- Temperature Control : Bromination reactions often require low temperatures (−10°C to 0°C) to minimize side reactions like over-bromination .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) enhance amination efficiency, but inert atmospheres (e.g., N₂) are critical to prevent oxidation .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves impurities, while HPLC confirms purity (>98%) .
- Example Optimization Table :
| Step | Reagent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | 0 | 65 | 92 |
| Amination | NH₃, Pd/C | 80 | 78 | 98 |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and amine (-NH₂, δ ~2.1 ppm) groups. Coupling constants (J) differentiate chroman ring conformations .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bromine positional ambiguity (e.g., C-Br bond length ~1.9 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 244.08 g/mol; observed: 244.07 ± 0.02 g/mol) .
Advanced Research Questions
Q. How can contradictory data between computational predictions (e.g., DFT) and experimental observations (e.g., solubility, reactivity) be systematically resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:
- Solvent Correction : Use COSMO-RS models to adjust DFT-predicted solubility in polar solvents (e.g., DMSO vs. experimental solubility ~15 mg/mL) .
- Experimental Validation : Compare computed vs. observed reaction intermediates via in-situ FTIR or NMR kinetics .
- Case Study : A 2021 study resolved conflicting pKa values by combining ab initio calculations with potentiometric titration, achieving <0.2 pH unit deviation .
Q. What experimental designs are recommended for assessing the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer : Use accelerated stability testing with controlled variables:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 48h; monitor degradation via HPLC. Amine groups degrade rapidly below pH 3 .
- Thermal Stability : TGA/DSC analysis (5–200°C, 10°C/min) identifies decomposition thresholds (>150°C). Store at 2–8°C in amber vials to prevent photodegradation .
- Data Table :
| Condition | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| pH 2, 25°C | 12.5 | De-brominated analog |
| 40°C, light | 8.2 | Oxidized chroman |
Q. How can researchers address inconsistencies in bioactivity data across different assay platforms?
- Methodological Answer : Variability often stems from assay sensitivity or compound solubility. Mitigation steps:
- Normalization : Express activity relative to a positive control (e.g., IC50 ratios) to account for plate-to-plate variability .
- Solubility Optimization : Pre-dissolve in DMSO (≤1% v/v) and validate via dynamic light scattering (DLS) to exclude aggregates .
- Cross-Platform Validation : Compare results from SPR (surface plasmon resonance) and cell-based assays; discrepancies >20% warrant re-evaluation of binding kinetics .
Data Contradiction and Analysis
Q. What statistical frameworks are suitable for reconciling conflicting results in dose-response studies?
- Methodological Answer : Apply Bayesian hierarchical models to integrate data from multiple studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
